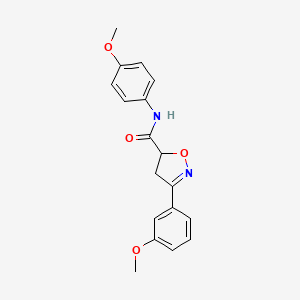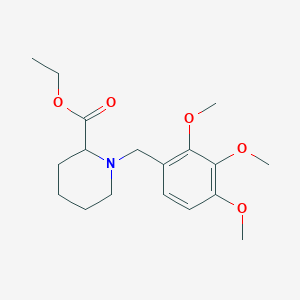![molecular formula C21H23FN4O B5517379 6-{[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]carbonyl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B5517379.png)
6-{[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]carbonyl}-2-methylimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]carbonyl}-2-methylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C21H23FN4O and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.18558953 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
This compound is part of research into the synthesis of novel compounds with potential medicinal applications. For example, studies have involved the development of new heterocyclic scaffolds for medicinal purposes, including the synthesis of substituted pyrimido[2,1-b][1,3]benzothiazole-4-ones and isoxazolo[2,3-a]pyrimidin-4-ones, indicating a broader interest in imidazo[1,2-a]pyridine derivatives for their antibacterial, antifungal, and anticancer activities (Hilal et al., 2006).
Anticancer Activity
Research has also explored the anticancer potential of related compounds. For instance, novel fluoro substituted benzo[b]pyran derivatives have shown anti-lung cancer activity, highlighting the relevance of fluoro-substituted compounds in cancer research (Hammam et al., 2005). While this study does not directly mention the specific compound , it illustrates the scientific interest in fluoro-substituted compounds for developing anticancer agents.
Chemical Sensor Applications
The compound's structural motif, particularly the imidazo[1,2-a]pyridine segment, finds applications in chemical sensing. For example, derivatives of bis(benzimidazolyl)pyridine have been employed as chemosensors for detecting fluoride ions, showcasing the versatility of imidazo[1,2-a]pyridine derivatives in analytical chemistry (Chetia & Iyer, 2008).
Luminescent Properties for Imaging
Imidazo[1,2-a]pyridine derivatives have also been investigated for their luminescent properties, which can be applied in imaging and diagnostic tools. For instance, the luminescent properties of lanthanide nitrato complexes with substituted bis(benzimidazolyl)pyridines have been studied, indicating the potential of such compounds in developing imaging agents (Petoud et al., 1997).
Mecanismo De Acción
Direcciones Futuras
The future directions in the research and development of such compounds would depend on their specific biological activity and potential therapeutic applications. For example, imidazo[1,2-a]pyridine derivatives have been used in the development of various drugs and are being studied for their antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Propiedades
IUPAC Name |
[4-[(4-fluorophenyl)methyl]-1,4-diazepan-1-yl]-(2-methylimidazo[1,2-a]pyridin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O/c1-16-13-26-15-18(5-8-20(26)23-16)21(27)25-10-2-9-24(11-12-25)14-17-3-6-19(22)7-4-17/h3-8,13,15H,2,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOOQMTZCXTQFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=N1)C(=O)N3CCCN(CC3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5517309.png)
![1-{3-[(3-fluorobenzyl)oxy]benzoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5517316.png)
![5-{2,5-dimethyl-3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzene-1,3-dicarboxylic acid](/img/structure/B5517317.png)
![3,5,7-trimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B5517322.png)
![(2E)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B5517328.png)
![3,6-dimethyl-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5517333.png)
![4-[(E)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B5517344.png)
![(1R,9S)-11-(2-methylthieno[3,2-d]pyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5517346.png)
![9-(4-chlorobenzyl)-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5517354.png)



![N-((3R*,4R*)-1-{[2-(ethylthio)pyrimidin-5-yl]methyl}-3-hydroxypiperidin-4-yl)isonicotinamide](/img/structure/B5517371.png)
